REACTION_CXSMILES
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[C:1]([C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH3:12])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[Cl:13][S:14](O)(=[O:16])=[O:15]>ClCCl>[C:1]([C:5]1[CH:6]=[C:7]([CH3:12])[C:8]([S:14]([Cl:13])(=[O:16])=[O:15])=[C:9]([CH3:11])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2]
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Name
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|
Quantity
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5.76 mL
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Type
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reactant
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Smiles
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C(C)(C)(C)C1=CC(=CC(=C1)C)C
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Name
|
|
Quantity
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2.46 mL
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Type
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reactant
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Smiles
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ClS(=O)(=O)O
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Name
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|
Quantity
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200 mL
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Type
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solvent
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Smiles
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ClCCl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Synthesized
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Type
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CUSTOM
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Details
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The crude residue was purified by automated silica gel column chromatography (Biotage®)
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Type
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WASH
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Details
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eluting with ethyl acetate/hexanes (0 to 25% v/v gradient elution over 400 mL)
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Name
|
|
Type
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product
|
Smiles
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C(C)(C)(C)C1=CC(=C(C(=C1)C)S(=O)(=O)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 19.9% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |